molecular formula C14H14N4O3 B2871176 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 223444-18-6

1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2871176
CAS No.: 223444-18-6
M. Wt: 286.291
InChI Key: JDBVWLOKFKTLQF-UHFFFAOYSA-N
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Description

1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a substituted purine-dione derivative characterized by:

  • Benzyl group at N1: Enhances lipophilicity and may influence receptor binding or enzyme inhibition through steric and electronic effects.
  • Methyl groups at N3 and N7: Stabilize the purine core and influence conformational flexibility.

This compound belongs to a broader class of purine-diones studied for their diverse pharmacological activities, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name

1-benzyl-3,7-dimethyl-9H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-16-10-11(15-13(16)20)17(2)14(21)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBVWLOKFKTLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and biological activities of analogous purine-diones:

Compound Name / ID Substituents (Positions) Key Biological Activity Reference
1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-dione N1: Benzyl; C8: -OH; N3/N7: -CH3 Not explicitly stated (structural focus) -
7-Benzyl-1,3-dimethyl-8-(piperidin-4-yloxy)-1H-purine-dione (21) N7: Benzyl; C8: Piperidinyloxy; N1/N3: -CH3 Aldehyde dehydrogenase (ALDH) inhibition
7-(3-Bromobenzyl)-8-(hydroxymethyl)-3-methyl-purine-dione (1a) N7: 3-Bromobenzyl; C8: -CH2OH; N3: -CH3 Not explicitly stated (synthetic focus)
1-Ethyl-3,7-dimethyl-8-(methylsulfonyl)-purine-dione (27) N1: Ethyl; C8: -SO2CH3; N3/N7: -CH3 Mixed Lineage Kinase Domain-Like (MLKL) inhibition
8-Thioxo-1,3-dimethyl-purine-dione (44c) C8: -S; N1/N3: -CH3 Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibition
3,7-Dimethyl derivatives with arylpiperazine moieties N3/N7: -CH3; N1: Arylpiperazine-acetamide 5-HT6/D2 and D2 receptor ligands

Key Comparative Insights

Substituent Position and Activity
  • N1 vs. N7 Benzylation: The target compound’s benzyl group at N1 contrasts with compound 21’s N7-benzyl substitution. N7-benzylated derivatives (e.g., 21) exhibit ALDH inhibition, while N1-benzylation may alter target selectivity due to steric differences in binding pockets .
C8 Functional Group Modifications
  • Hydroxy (-OH) vs. Sulfonyl (-SO2CH3) :
    • The target’s C8-OH group enables hydrogen bonding, whereas sulfonyl groups (e.g., compound 27) introduce strong electron-withdrawing effects, enhancing interactions with charged residues in MLKL .
  • Thioxo (-S) :
    • Compound 44c’s C8-thioxo group replaces oxygen with sulfur, altering electronic properties and improving NPP1 inhibition via enhanced hydrophobic interactions .
Receptor Binding Profiles
  • Arylpiperazine Derivatives :
    • 3,7-Dimethyl purine-diones with arylpiperazine moieties (e.g., compounds 5, 12) show dual 5-HT6/D2 receptor affinity. The benzyl group in the target compound may reduce receptor selectivity compared to flexible arylpiperazine spacers .

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